
去烟酰吲哚那韦
描述
Desnicotinyl indinavir is a derivative of indinavir . Indinavir is used alone or in combination with other anti-HIV medicines to treat infection caused by the human immunodeficiency virus (HIV) .
Physical And Chemical Properties Analysis
Desnicotinyl indinavir has a molecular formula of C30H42N4O4 and a molecular weight of 522.6789 . Further physical and chemical properties are not available in the retrieved sources.科学研究应用
Treatment of Infectious Diseases
Desnicotinyl indinavir has been used in the treatment of infectious diseases . The compound’s nanosuspension showed a comparative suppression profile of 99% as that of the native drug (indinavir sulfate) of 97% when analyzed by reverse transcriptase activity . This suggests its potential in treating diseases like tuberculosis and acquired immunodeficiency syndrome .
Drug Delivery System
Desnicotinyl indinavir has been explored as a drug delivery system . Nanosuspensions of the compound offer a simple, easy, and cost-effective solution to issues like low entrapment, polymer toxicity, biocompatibility, and stability . They can improve the pharmacokinetic and biodistribution pattern of drugs .
Organ and Cellular Targeting
The compound’s nanosuspensions have been used for organ and cellular targeting . They can serve as an industrially relevant formulation approach by overcoming problems associated with other drug delivery systems .
Protease Inhibition
Desnicotinyl indinavir has been identified as a potent protease inhibitor . It was found to interact with all four proteases at the active binding site of receptors . This suggests its potential in inhibiting different proteases associated with tumor growth initiation, progression, and metastasis .
Anticancer Activity
The compound has been explored for its anticancer activity . Its microspheres with sustained drug release could be utilized to deliver an anticancer drug in a more targeted way .
Brain Drug Delivery
Indinavir-loaded nanostructured lipid carriers have been used for brain drug delivery . This suggests the potential of Desnicotinyl indinavir in neuropharmacokinetic applications .
作用机制
Target of Action
Desnicotinyl indinavir, also known as (+)-Desnicotinyl indinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Desnicotinyl indinavir acts as a protease inhibitor . It binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Desnicotinyl indinavir is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, Desnicotinyl indinavir disrupts the maturation process of the virus, preventing the formation of infectious viral particles . This disruption halts the replication of the virus, thereby reducing the viral load in the body.
Pharmacokinetics
The pharmacokinetics of indinavir, the parent compound of Desnicotinyl indinavir, have been well-studied . Indinavir is metabolized in the liver via CYP3A4 enzymes to inactive metabolites . It is excreted primarily in the feces, with a smaller amount excreted in the urine . The time to peak concentration is approximately 0.8 ± 0.3 hours, and the elimination half-life is about 1.8 ± 0.4 hours . .
Result of Action
The primary molecular effect of Desnicotinyl indinavir is the inhibition of the HIV-1 protease enzyme , leading to the formation of immature, non-infectious viral particles . This results in a decrease in the viral load within the body, slowing the progression of the disease. On a cellular level, this can lead to a reduction in the destruction of CD4 cells, thereby preserving immune function .
Action Environment
The efficacy and stability of Desnicotinyl indinavir, like many other drugs, can be influenced by various environmental factors. These may include the presence of other medications (potential for drug-drug interactions), patient adherence to medication schedules, and individual patient characteristics such as age, weight, and overall health status . .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGKCALCCOODL-XXEBQWMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desnicotinyl indinavir | |
CAS RN |
150323-38-9 | |
| Record name | Desnicotinyl indinavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESNICOTINYL INDINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



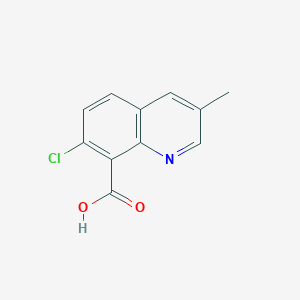

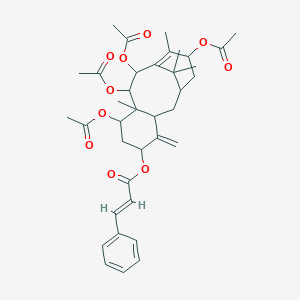
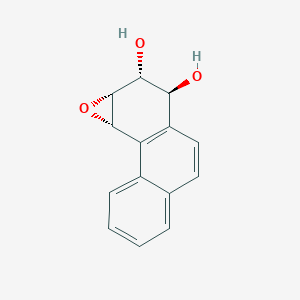


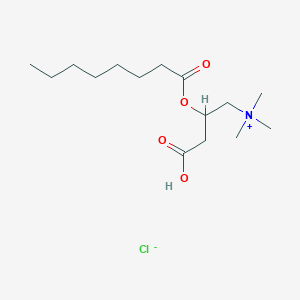
![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)
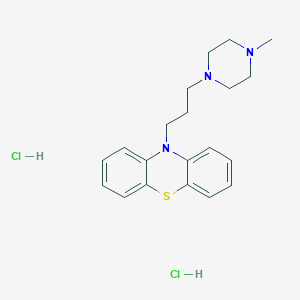

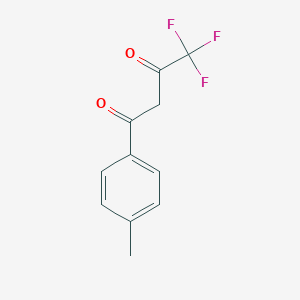
![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)